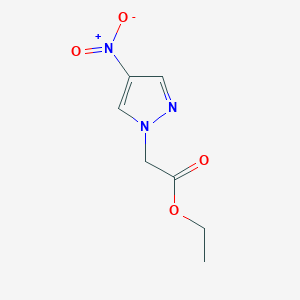
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood. However, it has been proposed that 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase CK2, which play important roles in cell growth and proliferation. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of viruses, such as hepatitis C virus. In addition, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to modulate the activity of certain enzymes, such as topoisomerase II and protein kinase CK2.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its poor solubility, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. One area of research is the development of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, which can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of new synthesis methods for 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can improve its purity and yield, making it more accessible for research purposes. Finally, the study of the structure-activity relationship of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can provide valuable information for the design of more potent and selective compounds.
Synthesis Methods
The synthesis of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol involves the reaction of 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. The purity and yield of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can be improved through various purification methods, such as recrystallization and column chromatography.
Scientific Research Applications
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit anti-inflammatory and anti-viral activities. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of viruses, such as hepatitis C virus.
properties
CAS RN |
98792-63-3 |
|---|---|
Product Name |
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol |
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-amino-2-(1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
InChI Key |
XTZXUCFNTLTPEB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



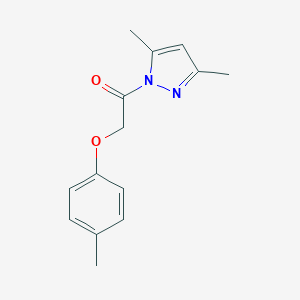

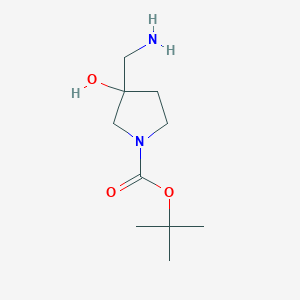

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)


![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
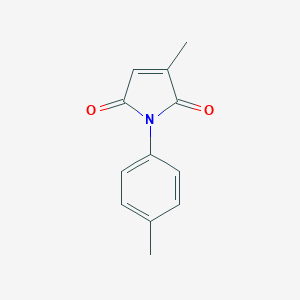
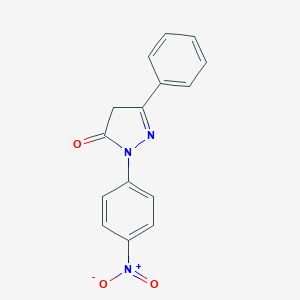
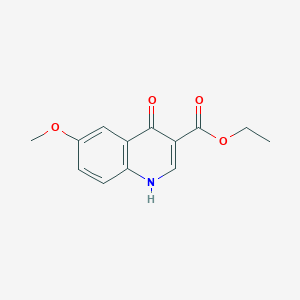
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

